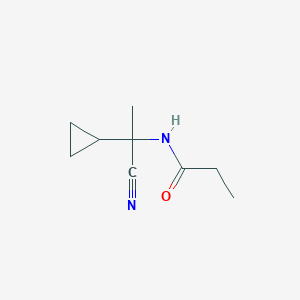

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

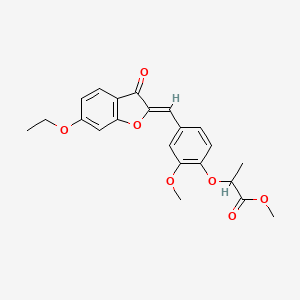

“6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of pyrrolizine derivatives, such as “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile”, can be achieved via a one-pot 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” are not fully detailed in the search results. The molecular weight is reported to be 147.18 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Structures

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile and similar compounds serve as precursors in the synthesis of various heterocyclic structures. They are utilized in one-pot procedures to create compounds like tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines. These methods provide high-yielding access to a variety of pyrrole-containing heterocycles from commercially available materials (Nebe, Kucukdisli, & Opatz, 2016).

Phase Transfer Catalysis

The compound is also involved in phase transfer catalysis, a method that enhances the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles. This process is optimized using 18-crown-6 under solid-liquid conditions in acetonitrile (Dave & Parikh, 2001).

Dithiomalondianilide Reactions

In another application, reactions involving arylmethylidenemalononitriles and dithiomalonic acid dianilide in the presence of morpholine produce specific dithiolo[3,4-b]pyridine-carbonitriles. This synthesis has been structurally analyzed through X-ray studies (Dotsenko et al., 2015).

Aminonitriles and Enones Cyclocondensation

The reaction of aminonitriles with alpha,beta-unsaturated carbonyl compounds results in 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles, useful in preparing polysubstituted pyrrolizidines (Bergner, Wiebe, Meyer, & Opatz, 2009).

Tautomerization and NLO Properties

The amine-imine tautomerization in related compounds, such as amino-dihydro-naphthyridine-carbonitriles, has been studied, revealing insights into electronic properties and energetics. This research is significant in understanding photochromic properties and non-linear optical (NLO) characteristics (Wazzan & Safi, 2017).

Propiedades

IUPAC Name |

2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNBRCWCCVJYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CN2C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2821988.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2821992.png)

![3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2821997.png)

![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)

![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)